

In Vitro Profile of CYM50179: A Technical Guide

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Compound of Interest

Compound Name: CYM50179

Cat. No.: B560392

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Introduction

CYM50179 has been identified as a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). This technical guide provides a comprehensive overview of the known in vitro properties of **CYM50179**, focusing on its mechanism of action and the anticipated downstream signaling cascades based on its selective agonism at the S1P4 receptor. This document is intended to serve as a resource for researchers designing and interpreting in vitro studies involving this compound.

Core Properties of CYM50179

CYM50179 is characterized by its high potency and selectivity for the S1P4 receptor, a member of the G protein-coupled receptor (GPCR) family.

Parameter	Value	Receptor Target	Reference
EC50	46 nM	S1P4	[1]

Table 1: Potency of **CYM50179**

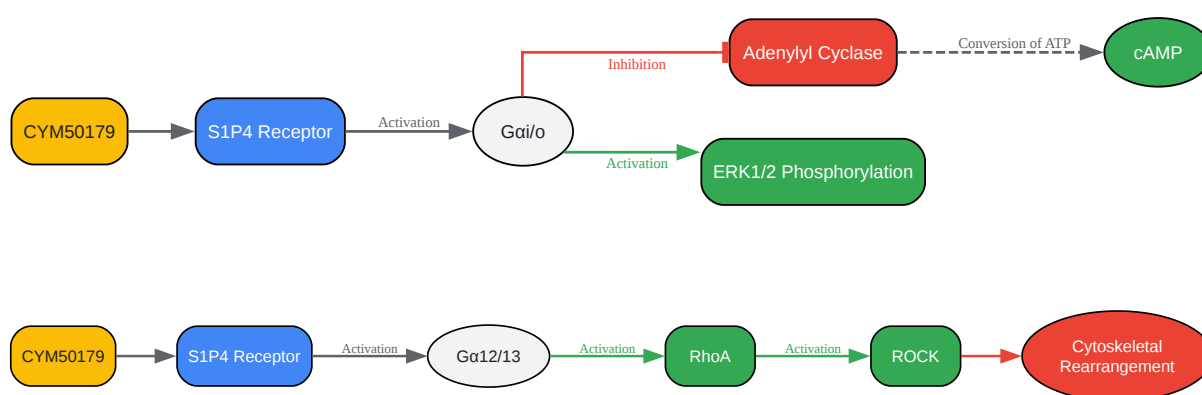
S1P4 Receptor Downstream Signaling Pathways

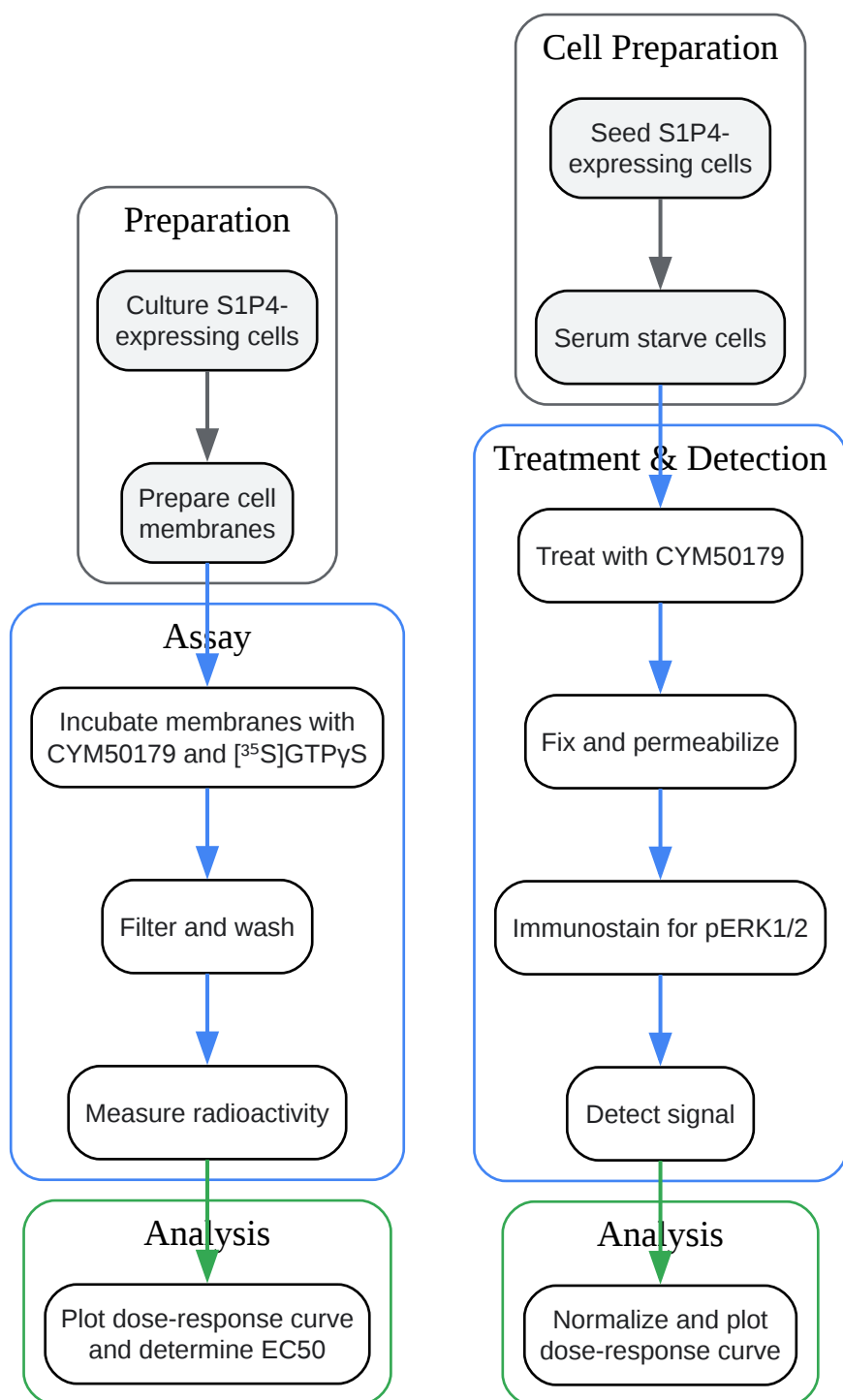
As a selective S1P4 receptor agonist, **CYM50179** is expected to activate the canonical downstream signaling pathways associated with this receptor. The S1P4 receptor is known to

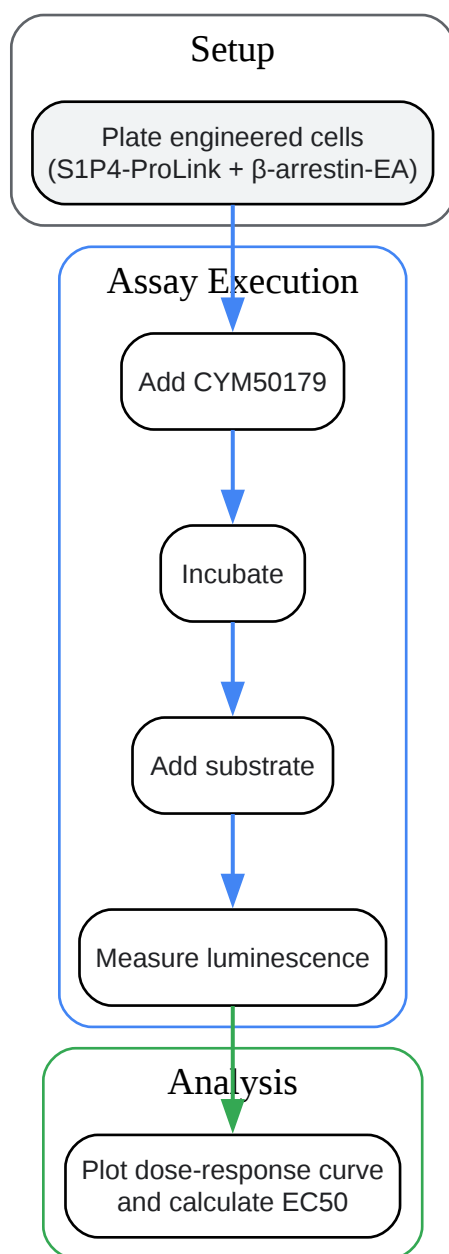
couple to inhibitory G proteins (G α i) and G α 12/13 proteins, initiating a cascade of intracellular events.[2]

G α i-Mediated Signaling

Activation of the G α i pathway by an agonist like **CYM50179** is anticipated to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the $\beta\gamma$ subunits of the dissociated G protein can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, leading to the phosphorylation of ERK1/2.[3][4]







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